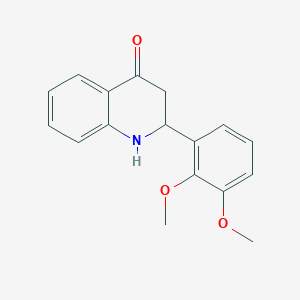

2-(2,3-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one

Description

2-(2,3-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one belongs to the 2-aryl-2,3-dihydroquinolin-4(1H)-one family, a class of heterocyclic compounds characterized by a partially saturated quinoline core with a ketone group at position 3. These compounds are synthesized via diverse routes, including multi-component assembly processes (MCAP) using ketone reactants (e.g., ethyl benzoate, acetoacetate) , Pd-catalyzed intramolecular N-arylation , and acid-catalyzed cyclization of substituted 2'-aminochalcones .

Properties

Molecular Formula |

C17H17NO3 |

|---|---|

Molecular Weight |

283.32 g/mol |

IUPAC Name |

2-(2,3-dimethoxyphenyl)-2,3-dihydro-1H-quinolin-4-one |

InChI |

InChI=1S/C17H17NO3/c1-20-16-9-5-7-12(17(16)21-2)14-10-15(19)11-6-3-4-8-13(11)18-14/h3-9,14,18H,10H2,1-2H3 |

InChI Key |

GLPPJYISJFBOAP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2CC(=O)C3=CC=CC=C3N2 |

Origin of Product |

United States |

Preparation Methods

Graphene Oxide (GO)-Catalyzed Synthesis

Graphene oxide nanosheets serve as efficient carbocatalysts due to their high surface area and oxygen-functionalized groups, which facilitate proton transfer and stabilize intermediates. In a representative procedure:

-

Reactants : Anthranilamide (1 mmol), 2,3-dimethoxybenzaldehyde (1 mmol).

-

Catalyst : GO nanosheets (25 mg).

-

Conditions : Aqueous medium (3 mL H₂O), room temperature, 3–6 hours.

-

Yield : 89–94% after recrystallization from ethanol.

Characterization data for analogous compounds include ¹H NMR signals at δ 3.75 ppm (OCH₃ groups), 5.94 ppm (C2-H), and 6.58–7.53 ppm (aromatic protons). The ¹³C NMR spectrum typically shows resonances for the carbonyl group at ~164 ppm and methoxy carbons at 55–56 ppm.

Reverse Zinc Oxide (ZnO) Micellar Catalysis

Reverse ZnO micelles in aqueous media provide a nanoreactor environment that enhances reaction kinetics. Key parameters:

-

Catalyst Loading : 10 mol% ZnO nanomicelles.

-

Temperature : 70°C.

-

Reaction Time : 1–2 hours.

-

Yield : Up to 99% for electron-deficient aldehydes.

This method avoids organic solvents and enables catalyst reuse for ≥5 cycles without significant activity loss.

Cyclization of 2-Aminochalcone Derivatives

An alternative approach involves the acid- or base-catalyzed cyclization of 2-aminochalcones, as demonstrated for related dihydroquinolinones.

Acid-Catalyzed Intramolecular Cyclization

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times:

Comparative Analysis of Methodologies

The table below summarizes critical parameters for each method:

Mechanistic Insights

Cyclocondensation Pathway

-

Imine Formation : Nucleophilic attack of the anthranilamide amine on the aldehyde carbonyl, facilitated by Brønsted acid sites on GO or ZnO.

-

Cyclization : Intramolecular attack of the secondary amine on the adjacent carbonyl, forming the dihydroquinolinone core.

-

Aromatization : Optional oxidation step (e.g., using oxone) to yield quinolin-4(1H)-one derivatives.

Role of Aqueous Media

Water enhances reaction rates by:

-

Stabilizing polar intermediates through hydrogen bonding.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Condensation-Cyclization Approach

A common method involves reacting o-aminoacetophenones with aromatic aldehydes in the presence of Lewis acid catalysts (e.g., silver(I) triflate or zirconyl nitrate). This one-pot procedure enables efficient formation of the dihydroquinolin-4-one scaffold . For example:

-

Starting materials : o-Aminoacetophenone and 3,4-dimethoxybenzaldehyde.

-

Catalyst : AgOTf or Zr(NO₃)₄.

-

Conditions : Mild aqueous or solvent-free conditions.

The reaction proceeds via imine formation between the amine and aldehyde, followed by cyclization to form the bicyclic structure .

Aza-Michael Addition and Cyclization

Another route involves the reaction of substituted aldehydes with diethoxyphosphoryl groups, followed by an intramolecular aza-Michael addition and spontaneous cyclization. This method yields mixtures of trans- and cis-2,3-dihydroquinolin-4(1H)-one enol forms, with the enol tautomer predominating .

Formation Pathway

The synthesis typically involves two key steps:

-

Imine formation : The amine group of the starting material reacts with the aldehyde’s carbonyl to form an imine intermediate.

-

Cyclization : The intermediate undergoes intramolecular cyclization via nucleophilic attack on the carbonyl carbon, leading to the bicyclic dihydroquinolin-4-one structure .

Catalytic Roles

-

Silver(I) triflate : Acts as a Lewis acid to activate carbonyl groups, facilitating imine formation and cyclization .

-

Zirconyl nitrate : Enhances reaction efficiency and yield under mild, aqueous conditions .

Stability and Reactivity

-

Thermal stability : The compound exhibits stability under standard laboratory conditions, though prolonged heating may lead to decomposition.

-

Electron-donating substituents : The 2,3-dimethoxyphenyl group stabilizes the quinoline core through electron donation, influencing its reactivity in electrophilic substitution reactions .

-

Functional group reactivity : The ketone at position 4 is susceptible to nucleophilic attack, enabling further functionalization (e.g., alkylation, acylation) .

Medicinal Chemistry

-

Antioxidant activity : The compound’s electron-donating methoxy groups enhance its ability to scavenge free radicals, making it a candidate for antioxidant therapies .

-

Anticancer potential : Derivatives of dihydroquinolin-4-ones have shown promise in inhibiting cancer cell proliferation .

Industrial Uses

-

Biodiesel additives : Dihydroquinolin-4-one derivatives are investigated for enhancing the oxidative stability of biodiesel-diesel blends .

Spectroscopic Characterization

Scientific Research Applications

Biological Activities

Research indicates that 2-(2,3-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one exhibits several notable biological activities:

- Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which is crucial for mitigating oxidative stress in various diseases.

- Antitumor Activity : Studies have shown that derivatives of this compound can inhibit tumor growth by interacting with specific molecular targets involved in cancer progression.

- Neuroprotective Effects : There is emerging evidence suggesting its potential in treating neurodegenerative diseases, possibly through the inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO) enzymes.

Case Study 1: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their antitumor efficacy against different cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, showcasing their potential as anticancer agents.

Case Study 2: Neuroprotective Effects

A recent investigation into the neuroprotective effects of this compound revealed that it could cross the blood-brain barrier effectively. In vitro assays demonstrated that it significantly reduced the levels of pro-inflammatory cytokines in neuronal cultures exposed to oxidative stress. This suggests its potential application in treating Alzheimer's disease and other neurodegenerative disorders .

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : Utilizing starting materials such as veratraldehyde and aminoacetophenones.

- Optimization for Scale : Industrial applications may utilize continuous flow reactors to enhance yield and efficiency.

Mechanism of Action

The mechanism by which 2-(2,3-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism would involve detailed studies to elucidate the interactions at the molecular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Methoxy Positioning: The 3,5-dimethoxy substitution () enhances antioxidant and antitumor activity compared to non-methoxylated analogs. The 2,3-dimethoxy variant (target compound) is hypothesized to exhibit altered hydrogen-bonding networks and bioavailability due to steric and electronic effects.

- Sulfonyl and Methylidene Groups : Sulfonyl groups at position 1 and methylidene at position 3 () significantly boost cytotoxicity (IC50 < 10 µM in HL-60 cells) by promoting DNA damage and ABCB1 transporter inhibition .

- Halogenation : 6-Bromo and 8-bromo derivatives () show distinct reactivity in Mannich reactions, with 6-substituted compounds forming 1-(2-acylethyl) derivatives, while 8-substituted analogs remain inert .

- Quinazolinone vs. Quinolinone Scaffolds: Quinazolinones () exhibit superior larvicidal activity due to AChE receptor binding, whereas quinolinones prioritize anticancer applications .

Biological Activity

2-(2,3-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one is a compound belonging to the quinolinone family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C17H17N O4

- Molecular Weight : 299.32 g/mol

- CAS Number : 147463-97-6

The compound features a quinoline core with methoxy substitutions that may influence its biological properties. The presence of the dimethoxyphenyl group is significant for its activity against various biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit various kinases, which are critical in cell signaling pathways. For instance, it selectively inhibits cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells .

- Antioxidant Activity : Quinoline derivatives often exhibit antioxidant properties, which can contribute to their therapeutic effects by reducing oxidative stress in cells .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

- Cell Proliferation Inhibition : Research indicates that this compound effectively inhibits the proliferation of various cancer cell lines, including renal cancer and leukemia cells. Dose-response studies have demonstrated significant cytotoxic effects with IC50 values in the low micromolar range .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Caki-1 (Renal) | 1.5 | Induces DNA damage and cell cycle arrest |

| K562 (Leukemia) | 0.8 | Inhibits growth via apoptosis |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. Studies have shown that it can inhibit bacterial growth and has potential as an antibacterial agent .

Case Studies and Research Findings

-

Cytotoxicity Against Cancer Cells :

A study assessed the cytotoxic effects of this compound on several cancer cell lines. The results indicated that the compound induced significant apoptosis in Caki-1 cells through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins . -

Kinase Inhibition Profile :

A detailed kinase profiling revealed that this compound selectively inhibits several kinases involved in cell cycle regulation, which contributes to its anticancer effects. The selectivity was confirmed through comparative studies with other quinoline derivatives .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(2,3-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one?

The compound is typically synthesized via intramolecular cyclization of chalcone derivatives under basic conditions. For example, substituted chalcones undergo base-mediated cyclization to form the dihydroquinolinone core, with the dimethoxyphenyl group introduced through regioselective aryl substitution . Key reaction parameters include solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalyst selection (e.g., KOH or piperidine). Structural verification is achieved via NMR and X-ray crystallography .

Q. What biological activities have been reported for this compound?

Structural analogues of 2,3-dihydroquinolin-4(1H)-one derivatives exhibit antibacterial, antifungal, and anticancer activities. For instance, 2-(2,4,5-Trimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one (a closely related compound) shows inhibitory effects against Staphylococcus aureus and Candida albicans via membrane disruption and enzyme inhibition mechanisms . Anticancer activity against breast cancer cell lines (e.g., MCF-7) has also been observed, linked to apoptosis induction and ROS generation .

Q. How is the compound characterized structurally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming bond lengths, angles, and stereochemistry. For example, SCXRD data for 1-Benzyl-2,3-dihydroquinolin-4(1H)-one (a structural analogue) revealed a non-planar quinolinone ring with a dihedral angle of 85.2° between the quinolinone and aryl substituents . Supplementary techniques include FT-IR (C=O stretch at ~1670 cm⁻¹) and mass spectrometry (molecular ion peak matching the theoretical mass) .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound, and what are common pitfalls?

Yield optimization requires precise control of reaction kinetics and purification steps. For chalcone cyclization, key factors include:

- Reagent stoichiometry : Excess base (e.g., KOH) improves cyclization but may degrade sensitive methoxy groups.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization rates but may require post-reaction neutralization to isolate the product .

- Purification : Column chromatography with ethyl acetate/hexane (3:7) effectively separates byproducts like unreacted chalcone or over-oxidized quinoline derivatives . Common pitfalls include incomplete cyclization (detected via TLC) and epimerization at the C2 position, which can be mitigated by low-temperature quenching .

Q. What computational or experimental strategies resolve contradictions in reported biological activity data?

Discrepancies in biological data (e.g., varying IC₅₀ values across studies) often arise from differences in assay conditions or impurity profiles. Strategies include:

- Dose-response standardization : Normalize activity data against reference compounds (e.g., doxorubicin for cytotoxicity).

- Metabolite profiling : LC-MS/MS can identify degradation products or active metabolites that influence observed activity .

- Molecular docking : Validate target engagement (e.g., binding to fungal CYP51 or human topoisomerase II) using AutoDock Vina or Schrödinger Suite .

Q. How does substituent positioning (e.g., 2,3-dimethoxy vs. 2,4,5-trimethoxy) affect physicochemical properties?

Substituent placement alters electronic and steric properties:

- Electron-donating groups (e.g., methoxy at C2/C3) increase electron density on the quinolinone ring, enhancing solubility in polar solvents but reducing membrane permeability .

- Steric hindrance : Bulkier substituents at C2 (e.g., 2,4,5-trimethoxy) disrupt π-π stacking in crystal lattices, lowering melting points and altering crystallization kinetics . Quantitative structure-activity relationship (QSAR) models can predict logP and polar surface area to guide derivatization .

Q. What environmental stability and degradation pathways are relevant for this compound?

Environmental fate studies (e.g., hydrolysis, photolysis) are critical for assessing ecotoxicological risks. Key findings for analogues include:

- Hydrolytic stability : The lactam ring resists hydrolysis at pH 5–9 but degrades under strongly acidic (pH < 2) or basic (pH > 12) conditions, forming quinoline derivatives .

- Photodegradation : UV exposure induces C-O bond cleavage in methoxy groups, generating phenolic byproducts detected via HPLC-UV .

- Biotic degradation : Soil microbiota metabolize the compound via oxidative dearomatization, monitored using ¹⁴C-labeled tracer studies .

Methodological Resources

- Synthesis Protocols : Bellassoued-Fargeau et al. (1985) and Xia et al. (1998) provide foundational cyclization methods .

- Crystallography : Acta Crystallographica Section E datasets offer reference structures for R-factor validation .

- Environmental Analysis : INCHEMBIOL project frameworks guide degradation studies under simulated environmental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.